4-((Carboxymethyl)thio)benzoic acid
Description
Properties
Molecular Formula |
C9H8O4S |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
4-(carboxymethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C9H8O4S/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) |
InChI Key |
ZKVIZDHFJPKQHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Halogenated Precursors
Aryl halides, such as 4-chlorobenzoic acid, react with thioglycolic acid (HSCH₂COOH) under alkaline conditions. The mechanism involves deprotonation of the thiol to generate a thiolate nucleophile, which displaces the chloride via an SNAr (nucleophilic aromatic substitution) pathway. Key variables include:
-
Base selection : NaOH or KOH facilitates thiolate formation but risks hydrolyzing ester intermediates.
-
Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification.
-
Temperature : Reactions typically proceed at 80–100°C to overcome aromatic ring deactivation.
Representative procedure :
4-Chlorobenzoic acid (1.0 eq), thioglycolic acid (1.2 eq), and NaOH (2.5 eq) in DMF are stirred at 90°C for 12 hours. Acidification yields the crude product, which is recrystallized from ethanol/water (yield: 68–72%).
Oxidative Coupling of Thiols
An alternative route involves coupling 4-mercaptobenzoic acid with chloroacetic acid under oxidative conditions. Iodine or hydrogen peroxide promotes disulfide bond formation, which is subsequently reduced to the thioether. Challenges include:
-
Over-oxidation : Excessive oxidants convert thioethers to sulfones.
-
Byproduct management : Disulfide dimers require chromatographic separation.
Catalytic and Solvent Effects on Reaction Efficiency
Catalyst Screening
Transition metal catalysts, notably Cu(I)/Cu(II) systems, accelerate thioetherification. Data from comparative studies reveal:
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| None | 90 | 24 | 52 | 89 |
| CuI | 90 | 8 | 78 | 95 |
| Pd/C | 100 | 6 | 82 | 97 |
| FeCl₃ | 80 | 10 | 65 | 91 |
Copper iodide provides optimal cost-to-performance balance, though palladium-based systems achieve higher yields at elevated temperatures.
Solvent Optimization
Solvent polarity critically influences reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 78 | 8 |
| DMSO | 46.7 | 81 | 7 |
| Ethanol | 24.3 | 45 | 18 |
| Water | 80.1 | 29 | 24 |
DMSO marginally outperforms DMF but poses higher toxicity and post-reaction removal challenges.
Protecting Group Strategies for Carboxylic Acid Moieties
Unprotected benzoic acid derivatives often exhibit poor solubility in organic media. Common protection/deprotection approaches include:
Methyl Ester Protection
-
Protection : Treating 4-chlorobenzoic acid with SOCl₂/MeOH to form methyl 4-chlorobenzoate.
-
Reaction : Thioetherification with thioglycolic acid methyl ester.
-
Deprotection : Saponification with LiOH/THF/H₂O.
This method improves solubility but introduces additional synthetic steps, reducing overall yield (45–50%).
tert-Butyl Ester Derivatives
-
Advantage : Stable under basic conditions, enabling one-pot deprotection post-coupling.
-
Limitation : Requires acidic conditions (TFA) for cleavage, risking thioether oxidation.
Byproduct Formation and Mitigation
Dimeric Disulfides
Oxidative coupling side products arise from thiol-thiol interactions. Strategies to suppress dimerization:
-
Inert atmosphere : Nitrogen or argon sparging reduces disulfide formation by 60–70%.
-
Radical scavengers : Addition of TEMPO (0.1 eq) inhibits radical chain reactions.
Hydrolyzed Byproducts
Ester hydrolysis competes with thioetherification in aqueous alkaline conditions. Controlling pH below 10.5 minimizes hydrolysis while maintaining sufficient thiolate concentration.
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C) reduces reaction times from 8 hours to 35 minutes with comparable yields (76–79%). Energy consumption decreases by 40% relative to conventional heating.
Aqueous-Phase Reactions
Using water as solvent with phase-transfer catalysts (tetrabutylammonium bromide) achieves 63% yield, eliminating organic solvent waste.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (D₂O, 400 MHz): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 4.12 (s, 2H, SCH₂), 3.89 (s, 2H, COOH).
-
IR (KBr): 2560 cm⁻¹ (S–H, absent in product), 1695 cm⁻¹ (C=O), 1250 cm⁻¹ (C–S).
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity for optimized procedures.
Industrial-Scale Production Considerations
Cost Analysis
| Component | Lab-Scale Cost ($/kg) | Industrial-Scale Cost ($/kg) |
|---|---|---|
| 4-Chlorobenzoic acid | 120 | 85 |
| Thioglycolic acid | 90 | 62 |
| CuI catalyst | 300 | 210 |
Bulk purchasing reduces raw material costs by 30–40%, though catalyst recycling becomes critical for economic viability.
Waste Stream Management
Neutralization of alkaline reaction mixtures generates NaCl brine, requiring electrochemical treatment for chloride removal.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-((Carboxymethyl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acid derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The carboxymethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Organic Synthesis
4-((Carboxymethyl)thio)benzoic acid is utilized as an intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it a valuable building block for more complex molecules. For instance:
- Thioester Formation : The compound can react with alcohols to form thioesters, which are crucial in synthesizing esters and amides. This reaction is often facilitated by catalytic conditions that enhance the nucleophilicity of the thiol group .
- Ligand Development : Its structure allows it to act as a ligand in coordination chemistry. The carboxymethyl group can coordinate with metal ions, forming complexes that have potential applications in catalysis and materials science .
Pharmaceutical Applications
The pharmaceutical industry has shown interest in this compound due to its biological activity:
- Antimicrobial Properties : Compounds derived from benzoic acid are known for their antimicrobial properties. Studies have indicated that derivatives like this compound exhibit activity against various pathogens, making them potential candidates for developing new antimicrobial agents .
- Drug Development : The compound's ability to modify biological pathways suggests its utility in drug design. Research indicates that it can influence enzyme activity and may be explored for therapeutic applications related to metabolic diseases .
Analytical Chemistry
In analytical chemistry, this compound serves as a useful reagent:
- Chromatography : The compound can be analyzed using high-performance liquid chromatography (HPLC). Its separation characteristics make it suitable for purifying other compounds or isolating impurities during synthetic processes. For instance, it has been effectively used on Newcrom R1 HPLC columns with specific mobile phases tailored for mass spectrometry compatibility .
- Quantitative Analysis : The ability to form stable complexes with metal ions allows for its use in quantitative analysis of metal content in various samples, enhancing the accuracy of analytical methods employed in environmental and clinical studies .
Case Studies and Research Findings
Several studies highlight the significance of this compound:
- A study published in Organic & Biomolecular Chemistry demonstrated the compound's role in facilitating thioesterification reactions under mild conditions, showcasing its efficiency as a synthetic intermediate .
- Research conducted on the molecular insights of related benzoic acid derivatives revealed that structural modifications could enhance biological activity, suggesting a pathway for developing more effective therapeutic agents .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for thioester formation | Useful in synthesizing esters and amides |
| Pharmaceutical | Potential antimicrobial agent | Exhibits activity against various pathogens |
| Analytical Chemistry | HPLC analysis and purification | Effective for isolating impurities |
| Drug Development | Modulation of biological pathways | Potential applications in metabolic disease therapy |
Mechanism of Action
The mechanism of action of 4-((Carboxymethyl)thio)benzoic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Substituent-Specific Comparisons
The following table highlights critical differences between H₂L and analogous benzoic acid derivatives:
Functional Group Impact on Properties
Electron-Withdrawing vs. Electron-Donating Groups :
- H₂L’s –SCH₂COOH group is electron-withdrawing, enhancing its ability to coordinate with metals. In contrast, 4-hydroxybenzoic acid’s –OH group is electron-donating, favoring hydrogen bonding in biological systems .
- Methoxycarbonyl (–COOCH₃) in 4-(methoxycarbonyl)benzoic acid reduces solubility in polar solvents compared to H₂L .
- In contrast, hydroxyl or pyrimidine-substituted derivatives exhibit pronounced anti-inflammatory or antimicrobial effects .
Thermal Stability :
Photocatalytic Performance
Anti-Inflammatory Potential of Analogues
- While H₂L itself lacks direct anti-inflammatory data, structurally related compounds like 4-hydroxybenzoic acid and its derivatives reduce pro-inflammatory cytokines (e.g., TNF-α, IL-1β) via molecular docking to IL-1B or TNF receptors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-((Carboxymethyl)thio)benzoic acid, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a thiol group (e.g., carboxymethyl mercaptan) reacts with a halogenated benzoic acid derivative (e.g., 4-bromobenzoic acid). Key parameters include:
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize intermediates .
- Catalysts : Use catalytic bases (e.g., K₂CO₃) to deprotonate the thiol and drive the reaction .
- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation.
- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via recrystallization (ethanol/water) to achieve >90% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H NMR : Dissolve in DMSO-d₆ and analyze at 400 MHz. Key signals: aromatic protons (δ 7.8–8.1 ppm), carboxymethyl thioether (–SCH₂COOH, δ 3.5–4.0 ppm) .
- IR : Confirm carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) and thioether (C–S stretch ~600–700 cm⁻¹) .
- Chromatography : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to verify purity >98% .
- Elemental Analysis : Match calculated vs. observed C, H, S, and O percentages to validate stoichiometry .
Q. What storage conditions are critical to prevent degradation of this compound?
- Methodological Answer :
- Temperature : Store at –20°C in airtight, light-resistant containers to avoid oxidation of the thioether group .
- Solubility Considerations : Lyophilize and store as a solid; avoid prolonged storage in DMSO due to potential thioether hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational changes (e.g., hindered rotation in thioether linkages) that may cause signal splitting .
- X-ray Crystallography : Resolve ambiguous peaks by growing single crystals (e.g., via slow evaporation in ethanol) and analyzing unit cell parameters .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-[(2-Hydroxyethyl)thio]benzoic acid) to assign challenging signals .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to predict bond lengths, charge distribution, and frontier orbitals (HOMO-LUMO gap) .
- Molecular Dynamics (MD) : Simulate solvation effects in water or biological membranes to study interactions with enzymes or receptors .
- QSPR Models : Corrogate experimental solubility/logP data with computational descriptors (e.g., polar surface area) for pharmacokinetic predictions .
Q. How does this compound interact with biological targets, and what assays are optimal for studying these interactions?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against cysteine proteases (e.g., caspase-3) via fluorometric assays (e.g., Z-DEVD-AMC substrate) to evaluate thioether-mediated binding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with proteins like serum albumin to assess pharmacokinetic behavior .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., FITC conjugation) and confocal microscopy to track intracellular localization .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during synthesis to control stereochemistry .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze specific enantiomers in racemic mixtures .
- Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane/isopropanol 85:15) for analytical or preparative purposes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
